molecular formula C16H11F3N2O2S B2999877 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 946345-12-6

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2999877
CAS RN: 946345-12-6
M. Wt: 352.33
InChI Key: GMCZFDBFRAGBPD-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in epigenetic research. This compound is a potent inhibitor of the histone demethylase JMJD3, which plays a crucial role in regulating gene expression.

Scientific Research Applications

Anticancer and Antimicrobial Applications

A series of compounds with structural similarities have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. For instance, compounds exhibiting moderate to excellent anticancer activity were identified, highlighting the potential of such molecules in cancer therapy (Ravinaik et al., 2021). Additionally, antimicrobial studies on related benzamide derivatives showed significant activity against both bacterial and fungal strains, suggesting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Structural and Synthetic Studies

Research on the structural aspects and synthesis of related compounds provides insights into their chemical behavior and potential applications. For example, the crystal structure analysis of a compound with a thiophene moiety was established by spectral analysis and X-ray diffraction studies, emphasizing the importance of structural elucidation in understanding the properties and applications of such chemicals (Sharma et al., 2016). Additionally, novel synthesis routes for benzamide-based heterocycles showing remarkable antiavian influenza virus activity were described, indicating the versatility and potential therapeutic applications of these compounds (Hebishy, Salama, & Elgemeie, 2020).

Corrosion Inhibition

Another interesting application area is corrosion inhibition, where benzimidazole derivatives, which share a structural similarity with the compound of interest, have been investigated for their efficacy in protecting mild steel in acidic environments. This suggests potential industrial applications for related compounds in protecting materials against corrosion (Yadav, Behera, Kumar, & Sinha, 2013).

Antihyperglycemic Agents

Further research has explored the development of thiazolidine-2,4-dione derivatives as new antihyperglycemic agents, demonstrating the broader therapeutic potential of compounds within this chemical family (Nomura et al., 1999).

Histone Deacetylase Inhibition

Finally, related research into histone deacetylase inhibitors highlights the potential of benzamide derivatives in the treatment of various diseases through epigenetic modulation. These studies suggest the role of similar compounds in cancer therapy and other diseases where histone deacetylase plays a key role (Zhou et al., 2008).

properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c17-16(18,19)11-4-1-3-10(7-11)15(22)20-9-12-8-13(23-21-12)14-5-2-6-24-14/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCZFDBFRAGBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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